4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid
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Overview
Description
4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid is a compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2,3-dichloropyrazine with hydrazine to form 2-chloro-3-hydrazinopyrazine. This intermediate is then subjected to cyclization with carbonic acid halo anhydrides, followed by hydrolysis and alkylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid can be compared with other triazolopyrazine derivatives, such as:
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
8-Methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-one: Studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple biological targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
4-methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-7-4-16(5-8(7)11(17)18)9-10-14-13-6-15(10)3-2-12-9/h2-3,6-8H,4-5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVOFKXPYWROLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C2=NC=CN3C2=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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